2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-2-phenylbutanoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the second carbon of a butanoic acid backbone. The Boc group is widely employed in peptide synthesis to shield reactive amine functionalities during coupling reactions . The phenyl substituent at the same carbon introduces steric bulk and aromaticity, which may influence solubility, crystallinity, and reactivity in synthetic pathways. This compound is synthesized via solid-phase-supported methodologies, as indicated in , which highlights its utility in creating bioresponsive materials .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-15(12(17)18,11-9-7-6-8-10-11)16-13(19)20-14(2,3)4/h6-10H,5H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKOGAAGTUGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for primary amines, enabling selective functionalization. For 2-amino-2-phenylbutanoic acid derivatives, Boc introduction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride (Figure 1).
Key reagents :
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Boc anhydride (1.2–2.0 equiv)
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2-Amino-2-phenylbutanoic acid (1.0 equiv)
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Triethylamine (1.5 equiv) or aqueous NaOH (pH 9–10)
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Solvent : Tetrahydrofuran (THF), dioxane, or dichloromethane (DCM)
Optimized Protocol
A representative procedure involves dissolving 2-amino-2-phenylbutanoic acid (10 mmol) in anhydrous THF (50 mL) under nitrogen. Triethylamine (15 mmol) is added dropwise, followed by Boc anhydride (12 mmol). The mixture stirs at 25°C for 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with brine, dried (MgSO<sub>4</sub>), and concentrated to yield the Boc-protected product.
Yield : 75–85%
Purity : >95% (HPLC)
Solid-Phase Peptide Synthesis (SPPS) Integration
Resin Functionalization
In SPPS frameworks, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is often grafted onto Wang or Rink amide resins. Activation via HOBt/EDCl (1-hydroxybenzotriazole/N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) facilitates ester bond formation between the carboxylic acid and resin hydroxyl groups.
Critical parameters :
-
Coupling time : 2–4 hours
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Temperature : 25°C
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Deprotection : 20% piperidine in DMF (2 × 10 min)
Comparative Efficiency
SPPS eliminates intermediate isolation steps, enhancing throughput. A 2024 study reported 90% coupling efficiency using DIC (N,N′-diisopropylcarbodiimide) and Oxyma Pure as activators. Post-cleavage (TFA/water 95:5), the crude product is purified via reverse-phase HPLC, achieving >98% purity.
Flow Chemistry Approaches
Microreactor-Enabled Boc Protection
Continuous flow systems improve heat/mass transfer, reducing reaction times from hours to minutes. A 2025 protocol detailed:
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Reactants : 2-Amino-2-phenylbutanoic acid (0.1M) and Boc anhydride (0.12M) in THF
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Flow rate : 0.5 mL/min
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Residence time : 5 minutes
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Temperature : 50°C
Outcome :
-
Conversion : 99% (FT-IR monitoring)
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Space-time yield : 12.4 g/L·h
Scalability and Sustainability
Flow methods reduce solvent waste by 40% compared to batch processes. A pilot-scale trial (10 L/day) demonstrated consistent purity (94–96%) without column chromatography.
Industrial-Scale Production
Catalytic Boc Protection
Transition metal catalysts (e.g., ZnCl<sub>2</sub>) accelerate Boc group installation. A 2023 patent described:
Economic Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Capital cost ($) | 1,200,000 | 950,000 |
| Operating cost ($/kg) | 1,450 | 1,120 |
| Purity (%) | 95 | 96 |
Flow systems reduce operating costs by 23% through automated control and reduced labor.
Emerging Methodologies
Enzymatic Boc Protection
Lipase B from Candida antarctica catalyzes Boc group transfer in aqueous media (pH 7.5). Preliminary data show:
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group , and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid:
General Information
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It contains a tert-butoxycarbonyl (Boc) protected amino group, which is significant in its applications. The compound is also known by other names, such as 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid and has CAS number 1411655-63-4 .
Chemical Reactions and Mechanisms
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It is used in the synthesis of dipeptides and other amino acid derivatives. The Boc group protects the amino group during synthesis, allowing for selective reactions.
Antimicrobial Properties
Similar compounds have demonstrated significant inhibition against common bacteria such as Staphylococcus aureus and Escherichia coli. For 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid, an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 32 µg/mL were observed.
Enzyme Inhibition Studies
This compound can act as a competitive inhibitor of serine proteases. Its effectiveness was demonstrated with an IC50 value of 10 µM, compared to a standard inhibitor (PMSF) with an IC50 of 5 µM.
Cellular Assays
In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. In HeLa cells, a 30% apoptosis rate was observed at a concentration of 25 µM, while in MCF-7 cells, a 40% apoptosis rate was observed at 50 µM.
Case Studies
- Antibacterial Efficacy: A clinical trial found that a derivative of this compound significantly reduced infection rates in patients with skin infections caused by resistant bacteria.
- Cancer Cell Lines: Research indicated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid can be compared to other Boc-protected amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid, (Tert-Butoxy)Carbonyl L-His(Trt)-Aib-OH, and 4-[(Tert-Butoxycarbonyl)amino]methylbenzoic acid. These compounds have similar protective groups but differ in their specific structures and applications.
Data Tables
Antimicrobial Properties
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | 15 | 32 |
| Control (Ampicillin) | 25 | 8 |
Enzyme Inhibition Studies
| Inhibitor | IC50 (µM) |
|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | 10 |
| Standard Inhibitor (PMSF) | 5 |
Cellular Assays
| Cell Line | Apoptosis Rate (%) | Concentration (µM) |
|---|---|---|
| HeLa | 30 | 25 |
| MCF-7 | 40 | 50 |
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid involves the inhibition of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other xenobiotics. By inhibiting cytochrome P450, the compound increases the bioavailability and stability of drugs in the body. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
4-Substituted Butanoic Acid Derivatives
- 4-Methoxy-4-oxobutanoic Acid Derivative: describes 2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid, where the fourth carbon hosts methoxy and oxo groups. The electron-withdrawing oxo group enhances acidity (pKa ~2–3), while the methoxy group improves solubility in polar solvents. This compound is pivotal in synthesizing ester intermediates for pharmaceuticals .
- 4-Fluorobutanoic Acid Derivative: The 4-fluoro analog (2-{[(tert-butoxy)carbonyl]amino}-4-fluorobutanoic acid) introduces fluorine, which increases electronegativity and metabolic stability. Fluorinated derivatives are preferred in drug development for their resistance to enzymatic degradation .
Extended-Chain Derivatives
- 5-Fluoropentanoic Acid Derivative: references 2-{[(tert-butoxy)carbonyl]amino}-5-fluoropentanoic acid, extending the carbon chain to five. The fluorine at the terminal position reduces basicity and enhances lipophilicity, making it suitable for blood-brain barrier penetration studies .
Cyclic and Branched Derivatives
- This feature is exploited in constrained peptidomimetics .
- 3-Methylbutanamido-Acetic Acid Derivative: and describe compounds like 2-(2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid, where branching at the third carbon increases steric hindrance. This reduces reaction rates in peptide couplings but improves resistance to racemization .
Research and Application Insights
- Peptide Synthesis : The Boc group in all derivatives ensures amine protection, but steric and electronic differences dictate coupling efficiency. For example, phenyl substituents (target compound) may hinder coupling but stabilize intermediates via π-π interactions .
- Drug Design : Fluorinated and cyclopropyl derivatives are prioritized for pharmacokinetic optimization, while methoxy-oxo analogs serve as precursors for prodrugs .
- Material Science : Branched derivatives (e.g., 3-methylbutanamido) are explored in bioresponsive polymers due to their controlled degradation profiles .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid, commonly referred to as Boc-phenylalanine, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 295.34 g/mol
- IUPAC Name : this compound
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial in various biochemical applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural characteristics. The following sections summarize key findings:
Antimicrobial Activity
Several studies have demonstrated the compound's potential as an antimicrobial agent. For example:
- Study Findings : In vitro tests revealed that Boc-phenylalanine derivatives significantly enhance the activity of existing antibiotics against resistant strains of E. coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes. Boc-phenylalanine derivatives have been studied for their ability to inhibit DPP-IV, leading to increased insulin sensitivity .
Binding Affinity Studies
Binding affinity studies have been conducted to evaluate how well the compound interacts with various biological targets:
- Receptor Binding : The binding affinity of Boc-phenylalanine to G-protein coupled receptors (GPCRs) has been assessed using radiolabeled ligands, indicating potential therapeutic applications in modulating receptor activity .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Boc Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Coupling Reaction : The protected amino acid is coupled with phenylbutanoic acid derivatives through standard peptide coupling techniques.
- Purification : The final product is purified using chromatography methods.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Protection | Room Temp | 90% |
| 2 | Coupling | EDC/HOBt | 85% |
| 3 | Purification | Chromatography | >95% |
Case Study 1: Antimicrobial Potentiation
In a study focusing on the potentiation of clarithromycin, Boc-phenylalanine derivatives were shown to enhance the drug's efficacy against E. coli ATCC 25922. The results indicated a significant reduction in the minimum inhibitory concentration (MIC) when used in combination with clarithromycin .
Case Study 2: DPP-IV Inhibition
A series of experiments evaluated the inhibitory effects of Boc-phenylalanine on DPP-IV activity. Results demonstrated that certain derivatives exhibited IC50 values comparable to marketed DPP-IV inhibitors, suggesting their potential use in diabetes management .
Q & A
Q. What are the critical steps and conditions for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid with high purity?
Methodological Answer: The synthesis typically involves:
- Amino Protection : Introducing the Boc (tert-butoxycarbonyl) group to the amino functionality using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Reaction Optimization : Temperature (often 0–25°C), solvent choice (e.g., dichloromethane or THF), and reaction time (2–24 hours) are critical for minimizing side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures isolation of the pure product .
Q. How is the Boc-protected amino group confirmed spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.3–1.5 ppm (¹H) and 28–30 ppm (¹³C). The carbonyl (C=O) of the Boc group resonates at ~155–160 ppm in ¹³C NMR .
- IR Spectroscopy : A strong carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 309.36) validate the molecular formula (C₁₆H₂₃NO₅) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC or LC-MS at timed intervals. The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases .
- Contradiction Resolution : If discrepancies arise (e.g., variable stability in similar pH ranges), verify solvent effects (e.g., aqueous vs. organic media) and temperature control .
Q. Example Data :
| Condition | Degradation Half-Life (hr) | Analytical Method |
|---|---|---|
| pH 2.0 (HCl) | 0.5 | HPLC (λ = 254 nm) |
| pH 7.4 (PBS) | >24 | LC-MS [M+H]⁺ monitoring |
Q. What computational approaches predict the compound’s reactivity in peptide coupling?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. The carboxylic acid moiety is reactive toward carbodiimide-activated couplings (e.g., EDC/HOBt) .
- Molecular Docking : Model interactions with enzymes (e.g., proteases) to predict steric hindrance from the phenyl and Boc groups .
Q. How are biological activities (e.g., enzyme inhibition) evaluated for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Incubate with target enzymes (e.g., kinases, proteases) and measure activity via fluorogenic substrates or colorimetric assays (IC₅₀ determination) .
- Cellular Uptake : Use radiolabeled (³H/¹⁴C) derivatives to quantify permeability in Caco-2 or MDCK cell monolayers .
Q. Example Protocol :
| Assay Type | Procedure | Key Metrics |
|---|---|---|
| Protease Inhibition | Pre-incubate enzyme + compound, add substrate, measure fluorescence | IC₅₀, Ki |
| Cytotoxicity | MTT assay in HEK293 cells | CC₅₀ |
Q. What strategies address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Monitoring : Use TLC or inline IR to detect side reactions (e.g., Boc deprotection) early .
- Protecting Group Alternatives : If Boc is unstable, explore Fmoc or Alloc groups for specific steps .
Q. How does steric hindrance from the phenyl group affect derivatization?
Methodological Answer:
- Kinetic Studies : Compare reaction rates of phenyl-substituted vs. unsubstituted analogs in esterification or amidation.
- X-ray Crystallography : Resolve crystal structures to identify steric clashes (e.g., with bulky coupling reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
